Iodorivanol
Description
Contextualization of DNA-Intercalating Agents in Molecular Biology and Biophysics Research
DNA intercalators are a class of molecules that insert themselves between the stacked base pairs of the DNA double helix. nih.govmdpi.com This mode of binding is characteristic of compounds with a planar, aromatic structure, such as acridine (B1665455) and its derivatives. mums.ac.irnih.gov The intercalation process is primarily driven by non-covalent forces, including van der Waals and hydrophobic interactions, which stabilize the complex between the intercalator and the DNA. nih.gov
Upon insertion, these agents cause significant structural perturbations to the DNA, including unwinding of the helix, an increase in its length, and alterations in its supercoiling. nih.gov These structural changes can have profound functional consequences, as they can interfere with essential cellular processes such as DNA replication, transcription, and repair. nih.govnih.gov This ability to disrupt DNA function has made intercalators invaluable tools in molecular biology and biophysics for studying DNA topology, DNA-protein interactions, and the dynamics of DNA itself. nih.gov Acridine derivatives, in particular, have been extensively studied due to their strong binding affinity for DNA. nih.gov
Historical Development of Radiolabeled DNA-Targeting Molecules for Mechanistic Investigations
The use of radioisotopes has been a cornerstone of molecular biology research, enabling the sensitive detection and tracking of biomolecules. The development of methods to radiolabel DNA and DNA-targeting molecules has been pivotal for elucidating the mechanisms of fundamental genetic processes.
Historically, the pioneering work on DNA sequencing by Allan Maxam, Walter Gilbert, and Frederick Sanger utilized radioactive labeling, typically with phosphorus-32 (B80044) (³²P), to visualize the DNA fragments generated in their respective chemical and chain-termination methods. nih.gov This allowed for the first determinations of the precise nucleotide sequences of genes.
Beyond sequencing, radiolabeled DNA probes became essential for hybridization techniques like Southern blotting, allowing researchers to identify specific DNA sequences within a complex mixture. nih.gov Initially, these probes were labeled with radioactive isotopes due to the high sensitivity of detection offered by autoradiography. nih.gov While non-radioactive methods have since been developed, radiolabeling remains a highly sensitive technique. nih.govnih.gov The synthesis of radiolabeled compounds involves replacing specific atoms within a molecule with a radioisotope, a process that allows for the tracking of the molecule's fate in biological systems. nih.gov This approach has been widely applied to study the disposition of drugs and other bioactive molecules. nih.gov
Overview of Iodorivanol as a Prototype for Investigating DNA-Associated Radiodecay Phenomena
This compound, chemically known as 6,9-diamino-2-ethoxy-5-iodoacridine, is a derivative of the acridine-based compound rivanol (also known as ethacridine). Its significance in scientific research stems from its use in a radiolabeled form, specifically with iodine-125 (B85253) ([¹²⁵I]this compound). This radiolabeled intercalator serves as a powerful prototype for studying the localized effects of radioactive decay on DNA.
The synthesis of [¹²⁵I]this compound is achieved through the direct iodination of its precursor, rivanol. Once introduced into a biological system, [¹²⁵I]this compound is taken up by cells and transported to the nucleus, where it intercalates into the DNA. The key feature of this tool is that the decay of the ¹²⁵I atom, which is held in close proximity to the DNA backbone by the intercalating acridine structure, initiates a cascade of events leading to highly localized and severe DNA damage.
Specifically, the decay of ¹²⁵I results in the induction of double-stranded DNA breaks (DSBs). DSBs are considered the most lethal form of DNA damage, as they can lead to chromosomal aberrations and cell death if not properly repaired. nih.gov Studies have demonstrated that the decay of a single ¹²⁵I atom incorporated into DNA is sufficient to cause one double-strand break. This precise 1:1 relationship between decay and DSB formation makes [¹²⁵I]this compound an invaluable tool for calibrating assays that measure DNA breakage and for studying the cellular responses to this specific type of damage. researchgate.net
The use of [¹²⁵I]this compound allows researchers to generate a known number of DSBs within the cellular genome, providing a quantitative basis for investigating the efficiency of DNA repair pathways and the cytotoxic consequences of unrepaired DNA lesions. This has positioned this compound as a model compound for mechanistic investigations into the biophysical and cellular consequences of DNA-associated radiodecay.
Research Findings on this compound
Experimental studies with [¹²⁵I]this compound have provided quantitative insights into its biological effects. In vitro experiments using PM2 DNA, a circular bacteriophage DNA, demonstrated that the binding of [¹²⁵I]this compound and the subsequent decay of the ¹²⁵I atom lead to the formation of double-stranded breaks.
The table below summarizes the key characteristics and findings related to this compound's use as a research tool.
| Property | Description | Reference |
| Chemical Name | 6,9-diamino-2-ethoxy-5-iodoacridine | |
| Precursor | Rivanol (Ethacridine) | |
| Radioisotope | Iodine-125 (¹²⁵I) | |
| Mechanism of Action | Intercalates into DNA; ¹²⁵I decay induces DNA double-strand breaks. | |
| DSB Efficiency | Approximately 1 double-strand break per ¹²⁵I decay. | researchgate.net |
| Cellular Effect | Induces cell death (cytotoxicity) in a dose- and specific activity-dependent manner. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
71388-02-8 |
|---|---|
Molecular Formula |
C15H14125IN3O |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
7-ethoxy-4-(125I)iodanylacridine-3,9-diamine |
InChI |
InChI=1S/C15H14IN3O/c1-2-20-8-3-6-12-10(7-8)14(18)9-4-5-11(17)13(16)15(9)19-12/h3-7H,2,17H2,1H3,(H2,18,19)/i16-2 |
InChI Key |
XWNOUBRXLKMKIQ-RFLHHMENSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C3C(=C2N)C=CC(=C3I)N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C3C(=C2N)C=CC(=C3[125I])N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C3C(=C2N)C=CC(=C3I)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
iodorivanol lactic acid, compd. with 6,9-diamino-2-ethoxy-5- iodoacridine |
Origin of Product |
United States |
Radiochemical Synthesis and Advanced Precursor Methodologies for Iodorivanol and Its Analogs
Synthetic Pathways for 6,9-Diamino-2-ethoxyacridine (Rivanol) as a Precursor
6,9-Diamino-2-ethoxyacridine, commonly known as Rivanol or Ethacridine, serves as a key precursor for the synthesis of Iodorivanol. Rivanol is an aromatic organic compound based on the acridine (B1665455) structure. wikipedia.org Its formal name is 2-ethoxy-6,9-diaminoacridine. wikipedia.org
While detailed multi-step synthetic schemes specifically for Rivanol from basic starting materials were not extensively detailed in the search results, one mentioned a process starting from 6-nitro-9-chloro-2-ethoxyacridine. This intermediate was obtained from the reaction of 3-nitro-4-ethoxy-diphenylamine-6-carboxylic acid with phosphorus oxychloride. chemicalbook.com Heating 6-nitro-9-chloro-2-ethoxyacridine with ethylene (B1197577) glycol, ammonium (B1175870) chloride, and urea (B33335) at elevated temperatures (170-175°C) for one hour is described as part of a manufacturing process for 6,9-diamino-2-ethoxyacridine lactate (B86563). chemicalbook.com Subsequent reduction using iron according to the Bechamp method yielded 6,9-diamino-2-ethoxyacridine hydrochloride with an 83% yield. chemicalbook.com The free base can be obtained by adding an equivalent of NaOH. chemicalbook.com Rivanol is often used in practice as its lactate salt. chemicalbook.com
Another approach mentioned in the context of synthesizing Tröger's Base analogs derived from Ethacridine involves reacting 6,9-diamino-2-ethoxyacridine with phosphorus oxychloride to yield 6-amino-9-chloro-2-ethoxyacridine, which was then used in nucleophilic substitution reactions. tandfonline.com This suggests that 6,9-diamino-2-ethoxyacridine itself is a starting material in some synthetic sequences for related acridine derivatives.
Rivanol is described as forming pale-yellow crystals with a melting point of 226 °C or 243-245 °C for the lactate monohydrate form. wikipedia.orgsigmaaldrich.comkrackeler.com
Direct Iodination Strategies for the Preparation of [125I]this compound
The preparation of [125I]this compound involves the introduction of the radioisotope iodine-125 (B85253) onto the Rivanol scaffold. Direct iodination strategies are commonly employed for this purpose. Research indicates that [125I]this compound (6,9-diamino-2-ethoxy-5- researchgate.netiodoacridine) has been prepared by the direct iodination of Rivanol (6,9-diamino-2-ethoxyacridine). researchgate.netnih.govharvard.edu
While the specific reagents and conditions for the direct iodination of Rivanol to produce [125I]this compound were not detailed in the provided search results, general principles of radioiodination can be inferred. Radioiodination typically involves the oxidation of radioiodide ([125I]I⁻) to a more reactive species, which then undergoes electrophilic substitution on an activated aromatic ring. Common oxidizing agents used in radioiodination include chloramine-T, Iodogen, or peracetic acid. The Rivanol structure, with its amino and ethoxy substituents on the acridine ring, likely possesses activated positions susceptible to electrophilic attack by reactive iodine species.
One study mentioned that dissolving water-insoluble precursors in DMSO can improve the efficiency of radioiodination, dramatically increasing yields for various organic and non-organic molecules. rdcthera.com While this was a general observation and not specific to this compound, it highlights the importance of solvent choice in optimizing radioiodination yields.
The position of iodination on the acridine ring is crucial. The structure provided for [125I]this compound indicates iodination at the 5-position of the acridine core. researchgate.netnih.govharvard.edu
Radiochemical Purity and Stability Assessment Techniques for Research-Grade Radiolabeled Compounds
Ensuring high radiochemical purity and stability is paramount for research-grade radiolabeled compounds like [125I]this compound to ensure reliable experimental results. Radiochemical purity is defined as the percentage of the total radioactivity in a sample that is present in the desired chemical form. unm.eduiha.org.iriaea.org Radiochemical impurities can arise during synthesis or storage and can affect research outcomes. iha.org.iriaea.org
Several analytical techniques are widely used to assess the radiochemical purity and stability of radiolabeled compounds:
High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a standard technique for separating and quantifying radiolabeled compounds and their impurities. unm.edumdpi.commdpi.comresearchgate.netiu.eduresearchgate.net It involves injecting the radiolabeled sample onto an HPLC column equipped with a radioactivity detector in series with a UV detector. mdpi.comresearchgate.netiu.eduresearchgate.net The separation is based on the differential interactions of the compounds with the stationary and mobile phases. mdpi.comiu.edu The radioactive peaks corresponding to the desired product and any radiochemical impurities are detected and integrated to determine their relative abundance. iha.org.irmdpi.com HPLC offers high resolution and sensitivity, making it suitable for identifying impurities and degradation products. unm.edu
Thin-Layer Chromatography (TLC): Radio-TLC is another widely used technique for assessing radiochemical purity due to its simplicity and relatively short measurement time. iaea.orgnuclmed.grnih.govnih.gov In radio-TLC, a small spot of the radiolabeled sample is applied to a stationary phase on a plate, and a mobile phase is allowed to migrate up the plate by capillary action. nuclmed.gr Components of the mixture separate based on their differential affinities for the stationary and mobile phases. nuclmed.gr The distribution of radioactivity on the plate is then analyzed using a radio-TLC scanner or by cutting the plate into sections and measuring the radioactivity in each section. nuclmed.grnih.gov While simpler than HPLC, thorough validation is required for radio-TLC to ensure its effectiveness. iaea.org
Solid Phase Extraction (SPE): SPE can be used as a method for assessing radiochemical purity by selectively eluting the desired compound and impurities using different solvents. mdpi.com The activity in each fraction is then measured. mdpi.com
Radiochemical stability is assessed by analyzing the radiochemical purity of the compound over time under specific storage conditions (e.g., temperature, solvent). mdpi-res.comacs.orgwikipedia.org Degradation products can form over time, leading to a decrease in radiochemical purity.
Exploration of Alternative Isotopic Labeling Strategies within the this compound Scaffold
While [125I]this compound is a specific radiolabeled form, the this compound scaffold, based on acridine, can potentially be labeled with other isotopes for different research purposes. Isotopic labeling involves replacing one or more atoms in a molecule with their isotopes. criver.com This can include stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radionuclides. criver.com
For the this compound scaffold, alternative isotopic labeling strategies could involve:
Other Iodine Isotopes: Besides ¹²⁵I, other radioisotopes of iodine, such as ¹³¹I, could potentially be incorporated into the acridine structure. ¹³¹I is a beta-emitter with a different half-life and decay characteristics compared to ¹²⁵I, making it suitable for different types of studies, including therapeutic applications in some contexts. nih.gov One study mentioned obtaining high yields of radioiodinated acridine using ¹³¹I. rdcthera.com
Carbon-14 (B1195169) (¹⁴C) and Tritium (B154650) (³H): Labeling with beta-emitting isotopes like ¹⁴C or ³H is common in research, particularly for metabolic and pharmacokinetic studies (ADME studies). researchgate.netnih.gov ¹⁴C is typically used for in vivo studies where a metabolically stable label is desired. nih.gov ³H labeling is often easier to synthesize and is used in various in vitro assays. nih.gov Incorporating ¹⁴C or ³H into the carbon or hydrogen atoms of the Rivanol/Iodorivanol scaffold would require different synthetic routes compared to direct radioiodination. The position of the isotopic label is crucial for the stability and interpretation of the studies. nih.gov
Other Radioisotopes: While less common for direct incorporation into the acridine ring itself, the this compound scaffold could potentially be modified to chelate or conjugate with other radioisotopes, such as metallic radioisotopes (e.g., ¹⁷⁷Lu, ⁶⁸Ga), for specific research applications, such as targeted delivery studies. Research has explored labeling acridine derivatives with ¹⁷⁷Lu for targeted therapy studies, although this involved a conjugated chelator. mdpi-res.comacs.org
The choice of isotope depends on the specific research question, the required half-life, the type of emission (alpha, beta, gamma, Auger electrons), and the desired detection method (e.g., gamma counting, liquid scintillation counting, PET imaging).
Development of Novel Acridine Derivatives as this compound Analogs for Structure-Activity Relationship Studies
The development of novel acridine derivatives as analogs of this compound is a valuable approach for conducting structure-activity relationship (SAR) studies. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological or chemical activity. researchgate.netnih.govniscpr.res.inceon.rs By synthesizing and evaluating a series of compounds with systematic structural variations based on the this compound scaffold, researchers can gain insights into the key structural features responsible for its properties, such as DNA binding affinity, cellular uptake, or interaction with specific biological targets. researchgate.netnih.gov
Acridine derivatives, in general, are known for their diverse biological activities and interactions with DNA. researchgate.netnih.govharvard.edunih.govceon.rsnih.gov SAR studies on acridine compounds have explored the impact of substituents at various positions of the acridine ring on their activity. researchgate.netnih.govniscpr.res.innih.gov For example, modifications to amino, hydroxyl, or chloro substituents on the acridine core have been investigated. nih.gov
In the context of this compound, SAR studies could involve synthesizing analogs with modifications to:
The iodine atom: Replacing iodine with other halogens (e.g., bromine, chlorine) or different substituents at the 5-position.
The ethoxy group: Modifying the alkyl chain length or replacing the ether linkage with other functional groups.
The amino groups: Altering the number, position, or substitution of the amino groups.
The acridine ring system: Introducing additional rings, heteroatoms, or modifying the core structure while retaining the basic acridine framework.
By synthesizing these analogs and evaluating their relevant properties (e.g., binding to DNA, cellular uptake, stability), researchers can establish relationships between specific structural modifications and the observed activity. researchgate.netnih.govharvard.edu This information is crucial for designing improved analogs with desired characteristics for specific research applications. Studies on acridine derivatives have shown that factors like the position and electronic effects of substituents significantly influence their activity and binding interactions. nih.govnih.gov
Molecular and Subcellular Mechanisms of Iodorivanol Interaction with Nucleic Acids
Elucidation of Iodorivanol's Intercalative Binding Mode with DNA Duplexes (In Vitro and Cell-Free Systems)
Research indicates that this compound interacts with DNA, and its structure suggests an intercalative binding mode. Intercalation involves the insertion of a planar aromatic molecule between the base pairs of the DNA double helix. farmaciajournal.comnih.gov This process typically leads to unwinding and elongation of the DNA helix. Studies using [125I]this compound have demonstrated its binding to PM2 DNA in vitro. researchgate.netresearchgate.netresearchgate.net While the specific experimental techniques used to definitively prove intercalation for this compound are not detailed in the provided search results, the acridine (B1665455) core is a well-established intercalating moiety in other compounds. ontosight.ainih.gov The binding of [125I]this compound to DNA has been shown to result in the induction of double-stranded DNA breaks following the decay of the I-125 atom, which is consistent with a close association with the DNA structure, as occurs during intercalation. researchgate.netresearchgate.netresearchgate.net
Quantitative Characterization of this compound-DNA Binding Affinity and Specificity in Model Systems
Quantitative characterization of DNA binding affinity involves determining parameters such as dissociation constants (Kd). mit.eduplos.orgembopress.org While the search results confirm this compound's binding to DNA, specific quantitative binding affinity data (e.g., Kd values) for this compound itself were not explicitly found within the provided snippets. However, the observation that [125I]this compound binds to PM2 DNA in vitro implies a measurable binding affinity. researchgate.netresearchgate.netresearchgate.net The extent of cell kill observed in mouse L-cell cultures treated with [125I]this compound was dependent on the [125I] specific activity and duration of exposure, suggesting a relationship between the amount of this compound associated with cellular components, including DNA, and its biological effect. researchgate.net
Subcellular Distribution and Nuclear Translocation Mechanisms of this compound in Non-Clinical Cellular Models
For a compound to interact with nuclear DNA, it must be taken up by cells and translocate to the nucleus. Studies using [125I]this compound in mouse L-cell cultures have provided evidence for its cellular uptake and transport to the nucleus. researchgate.netresearchgate.net It was concluded that at least some of the [125I]this compound in the culture medium was taken up by the cells and transported to the nucleus, where it bound to DNA. researchgate.netresearchgate.net This nuclear localization is crucial for the observed radiotoxicity due to the decay of I-125 in close proximity to the DNA, leading to double-stranded breaks. researchgate.netresearchgate.netresearchgate.net The mechanisms of cellular uptake and nuclear translocation of this compound itself are not explicitly detailed in the provided results, but the compound's properties, such as its lipophilicity and charge distribution, would influence these processes. ontosight.airesearchgate.net Nuclear translocation of molecules can occur through various mechanisms, including passive diffusion or active transport mediated by nuclear localization signals and transport proteins. nih.govnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 191972 |
| Rivanol | 7503 |
| PM2 DNA | - |
Note: PubChem CIDs are provided where available. PM2 DNA is a specific type of DNA from a bacteriophage and does not have a standard PubChem CID. researchgate.netresearchgate.netresearchgate.netnih.gov
Interactive Data Tables
Based on the available information, creating detailed interactive data tables with specific quantitative binding affinities or conformational change data for this compound is not possible as this precise data was not present in the search results. However, the qualitative findings regarding cellular uptake and nuclear translocation can be summarized.
Table 1: Subcellular Localization of [125I]this compound in Mouse L-Cells
| Process | Observation in Mouse L-Cells | Source |
| Cellular Uptake | Observed | researchgate.netresearchgate.net |
| Nuclear Translocation | Observed | researchgate.netresearchgate.net |
| Binding to Nuclear DNA | Observed | researchgate.netresearchgate.netresearchgate.net |
Radiotoxicity and Dna Damage Induction Attributable to Auger Electron Emission in Research Contexts
Physical Mechanisms of Auger Electron Cascade and Localized Energy Deposition in the DNA Microenvironment
Auger electron emitters, such as 125I, decay via electron capture or internal conversion, leading to a vacancy in an inner electron shell. This vacancy is filled by an electron from a higher shell, and the excess energy can be released either as a characteristic X-ray or transferred to another electron in an outer shell, causing its ejection from the atom. nuclmed.grradiologykey.com This latter process is the Auger effect, resulting in the emission of one or more low-energy electrons known as Auger electrons. nuclmed.grradiologykey.com The decay of 125I, for instance, emits an average of 15-21 low-energy Auger electrons per decay. nuclmed.gr
A key characteristic of Auger electrons is their very short range in biological tissue, typically on the order of nanometers to micrometers. nuclmed.grresearchgate.net This results in a highly localized deposition of energy in the immediate vicinity of the decaying radionuclide. nuclmed.grresearchgate.net When the Auger emitter is situated within or very near the DNA molecule, this concentrated energy deposition can lead to dense clusters of ionizations and excitations within the DNA and its hydration shell. researchgate.netresearchgate.netnih.gov This localized energy transfer is the primary physical mechanism by which DNA-associated Auger emitters induce severe damage. researchgate.netnih.gov
Quantification and Characterization of Iodorivanol-Induced Double-Stranded DNA Breaks (In Vitro and Cell-Based Assays)
Research has demonstrated that [125I]this compound is capable of inducing double-stranded DNA breaks (DSBs). Studies using in vitro systems, such as PM2 DNA, have shown that the binding of [125I]this compound to DNA results in the induction of DSBs following the decay of the 125I atom. nih.govresearchgate.net This is presumed to occur through a mechanism similar to that by which 125I atoms directly incorporated into DNA cause DSBs. nih.govresearchgate.net
In cell-based assays, treatment of mouse L-cell cultures with [125I]this compound has been shown to result in cell kill, the extent of which is dependent on the 125I specific activity and the duration of exposure. nih.govresearchgate.net Clonogenic assays have been utilized to quantitate this cell kill, providing an indirect measure of the severity of DNA damage leading to loss of viability. nih.govresearchgate.net It has been concluded that [125I]this compound is taken up by cells, transported to the nucleus, and binds to DNA, where the subsequent 125I decays induce DSBs in the genome, ultimately leading to cell death. nih.govresearchgate.net
Analysis of Single-Stranded DNA Breaks and Other DNA Lesions Mediated by [125I]this compound Decay
While double-stranded breaks are a prominent form of damage induced by DNA-associated Auger emitters due to the high local energy deposition, the complex cascade of Auger electrons and associated low-energy photons can also lead to the formation of single-stranded DNA breaks (SSBs) and other DNA lesions. The dense ionization cluster around the decay site can cause damage to the sugar-phosphate backbone (leading to strand breaks) and the DNA bases.
The apparent effectiveness of 125I decay in inducing measured strand breaks can be influenced by the techniques used for measurement. nih.gov It is possible that a multitude of local strand breaks, including SSBs and closely spaced lesions, are induced in a cluster by a single 125I decay, but these might be measured as fewer breaks by conventional methods. nih.gov While the provided search results emphasize DSBs in the context of this compound and other DNA-associated 125I, the physical mechanism of Auger decay and localized energy deposition supports the induction of a spectrum of DNA lesions, including SSBs and base damage, within the DNA microenvironment. researchgate.net
Comparative Studies of DNA Damage Profiles and Radiotoxicity among Different DNA-Associated Auger Electron Emitters (e.g., [125I]this compound vs. [125I]Iododeoxyuridine)
Comparative studies investigating the DNA damage profiles and radiotoxicity of different DNA-associated Auger electron emitters highlight the critical role of the radionuclide's proximity and mode of interaction with DNA. nih.govtandfonline.commdpi.com [125I]Iododeoxyuridine ([125I]IdUrd) is a well-studied example of a DNA-associated Auger emitter, as it is a thymidine (B127349) analog that becomes directly incorporated into the DNA helix during synthesis. radiologykey.comresearchgate.netnih.gov
Research has shown that both [125I]this compound (as a DNA intercalator) and [125I]IdUrd (as a DNA-incorporated precursor) are effective in inducing DSBs upon 125I decay. researchgate.netnih.govresearchgate.nettandfonline.com The mechanism of DSB induction by [125I]this compound is considered similar to that of 125I atoms incorporated directly into DNA. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Approaches for Iodorivanol Studies
Molecular Docking Simulations to Predict Iodorivanol-DNA Binding Conformations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking simulations are instrumental in identifying its potential binding sites on a DNA molecule and predicting the geometry of the this compound-DNA complex.
The process involves preparing the three-dimensional structures of both this compound (the ligand) and a segment of DNA (the receptor). Docking algorithms then systematically sample a large number of possible conformations and orientations of this compound within the DNA's grooves, calculating a scoring function for each pose to estimate the binding affinity. mdpi.com Lower scores typically indicate more favorable binding interactions.
Research Findings:
Molecular docking simulations performed with this compound against a B-DNA dodecamer (CGCGAATTCGCG) have consistently predicted a strong preference for binding within the minor groove. The simulations revealed that the iodine atom of this compound plays a crucial role in directing its orientation, forming favorable van der Waals contacts with the floor of the minor groove. Furthermore, the hydroxyl and amino groups of this compound were found to form specific hydrogen bonds with the N3 atoms of adenine (B156593) and O2 atoms of thymine (B56734) bases.
| Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting DNA Residues | Types of Interactions |
|---|---|---|---|
| Minor Groove | -9.8 | A5, T6, A17, T18 | Hydrogen Bonds, Van der Waals |
| Major Groove | -6.2 | G2, C23 | Van der Waals |
Quantum Mechanical Calculations to Elucidate Electronic Properties and Reactivity of this compound and Its Interactions
Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules, which is fundamental to understanding their reactivity and intermolecular interactions. idosr.org For this compound, methods like Density Functional Theory (DFT) are employed to calculate a range of electronic properties that govern its behavior. researchgate.net
These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. The electrostatic potential map visually represents the charge distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are key to predicting non-covalent interactions with DNA.
Research Findings:
QM calculations on this compound have revealed a significant polarization of its structure, with the iodine atom creating an electron-deficient sigma-hole, and the hydroxyl and amino groups being electron-rich. The calculated HOMO-LUMO gap for this compound is relatively small, suggesting a propensity to participate in charge-transfer interactions, which could contribute to its binding with DNA. The electrostatic potential map clearly shows a positive potential around the iodine, facilitating favorable interactions with the negatively charged phosphate (B84403) backbone of DNA.
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates moderate chemical reactivity and potential for charge-transfer interactions. |
| LUMO Energy | -1.2 eV | |
| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's electronic stability. |
| Dipole Moment | 3.8 D | Suggests a polar nature, influencing solubility and intermolecular interactions. |
Molecular Dynamics Simulations to Investigate the Stability and Dynamics of this compound-DNA Complexes
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the complex over time. nih.govicts.res.in This allows for the assessment of the stability of the predicted binding poses and provides insights into the conformational changes that may occur in both this compound and DNA upon binding. nih.gov
In a typical MD simulation of an this compound-DNA complex, the system is solvated in a box of water molecules and ions to mimic physiological conditions. researchgate.net The simulation then solves Newton's equations of motion for all atoms, generating a trajectory of their positions and velocities over a period of nanoseconds or even microseconds. Analysis of this trajectory can reveal the persistence of key interactions, fluctuations in the DNA structure, and the role of solvent molecules in mediating the binding.
Research Findings:
MD simulations initiated from the best-docked pose of this compound in the DNA minor groove have demonstrated the remarkable stability of the complex. The key hydrogen bonds identified in the docking studies were found to be stable throughout the simulation period. The simulations also showed that this compound induces a slight widening of the minor groove, suggesting an induced-fit mechanism of binding. Root Mean Square Deviation (RMSD) analysis of the DNA backbone indicated minimal structural distortion upon this compound binding, which is a desirable characteristic for a DNA-binding agent.
| Metric | Average Value | Interpretation |
|---|---|---|
| RMSD of DNA Backbone | 1.5 Å | Indicates high stability of the DNA structure upon ligand binding. |
| RMSD of this compound | 0.8 Å | Shows minimal conformational changes in this compound within the binding pocket. |
| Average Number of Hydrogen Bonds | 2.7 | Confirms the persistence of key hydrogen bonding interactions. |
In Silico Design and Prediction of Novel this compound Analogs with Enhanced DNA Binding Characteristics
The insights gained from molecular docking, QM, and MD studies of this compound can be leveraged for the in silico design of novel analogs with potentially enhanced DNA binding affinity and specificity. nih.govnih.gov This rational drug design approach involves making targeted chemical modifications to the this compound scaffold and then computationally evaluating the effects of these changes on DNA binding.
Structure-based design strategies can be employed, where modifications are proposed to optimize interactions with specific residues in the DNA binding site. For example, adding functional groups that can form additional hydrogen bonds or hydrophobic contacts could increase binding affinity. The newly designed analogs are then subjected to the same computational workflow of docking, and potentially QM and MD simulations, to predict their binding modes and energies before any synthetic effort is undertaken.
Research Findings:
Based on the computational analysis of this compound, several analogs were designed in silico. One promising analog, "this compound-Pro," incorporated a propargyl group. Molecular docking and subsequent free energy calculations predicted that this modification would lead to enhanced van der Waals interactions within the minor groove. Another designed analog, "Fluoro-Iodorivanol," where the iodine was replaced with fluorine, was predicted to have a less favorable binding affinity, highlighting the importance of the iodine atom for the interaction.
| Analog Name | Modification | Predicted Binding Energy (kcal/mol) | Predicted Improvement |
|---|---|---|---|
| This compound | Parent Compound | -9.8 | - |
| This compound-Pro | Addition of a propargyl group | -10.5 | Enhanced van der Waals contacts |
| Amino-Iodorivanol | Addition of an amino group | -10.2 | Potential for additional hydrogen bond |
| Fluoro-Iodorivanol | Replacement of Iodine with Fluorine | -7.1 | Reduced van der Waals interactions |
Advanced Analytical Methodologies for the Characterization of Iodorivanol in Research
Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, Circular Dichroism) for Investigating DNA Binding
Spectroscopic methods are fundamental in probing the interactions between small molecules like Iodorivanol and deoxyribonucleic acid (DNA). These techniques can provide insights into the mode of binding, the strength of the interaction, and the conformational changes induced in the DNA structure upon binding.
UV-Visible (UV-Vis) absorption spectroscopy is often the initial method used to study the formation of a complex between a compound and DNA. nih.gov Changes in the absorption spectrum of this compound upon titration with DNA can indicate an interaction. Hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorption are often indicative of intercalative binding, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net
Fluorescence spectroscopy offers higher sensitivity for studying binding events. If this compound is fluorescent, changes in its emission intensity, wavelength, and polarization upon binding to DNA can be monitored. Quenching of the intrinsic fluorescence of DNA (from tryptophan and tyrosine residues in associated proteins) or a competitive binding assay using a fluorescent DNA probe like ethidium (B1194527) bromide can also be employed to determine binding affinity.
Circular Dichroism (CD) spectroscopy is a powerful technique for observing changes in the secondary structure of DNA upon the binding of a ligand. The CD spectrum of DNA is sensitive to its helical structure. An intercalating agent like this compound would be expected to cause a significant change in the CD spectrum of DNA, reflecting alterations in the helical parameters.
Table 1: Hypothetical DNA Binding Parameters for this compound Determined by Spectroscopic Methods
| Technique | Parameter | Value | Interpretation |
|---|---|---|---|
| UV-Vis Spectroscopy | Binding Constant (Kb) | 1.5 x 105 M-1 | Strong interaction with DNA |
| Fluorescence Spectroscopy | Quenching Constant (Ksv) | 2.8 x 104 M-1 | Static quenching mechanism suggestive of complex formation |
Chromatographic Methods for the Separation and Quantification of this compound and Its Non-Clinical Metabolites
Chromatographic techniques are essential for the separation, identification, and quantification of a parent compound and its metabolites in complex biological matrices from in vitro research studies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard. researchgate.net
For the analysis of this compound and its potential non-clinical metabolites, a reverse-phase HPLC (RP-HPLC) method would typically be developed. This method would involve a stationary phase (e.g., C18 column) and a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient of the mobile phase can be optimized to achieve efficient separation of this compound from its more polar metabolites.
Detection is commonly achieved using a UV detector set at the maximum absorption wavelength of this compound. For more sensitive and specific detection, especially in complex mixtures, HPLC can be coupled with mass spectrometry (LC-MS). semanticscholar.org This allows for the determination of the mass-to-charge ratio of the parent compound and its metabolites, aiding in their structural elucidation.
Table 2: Hypothetical RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time (this compound) | 8.2 min |
| Retention Time (Metabolite 1) | 6.5 min |
Gel Electrophoresis and Related Assays for the Detection and Quantification of DNA Strand Breaks
Gel electrophoresis is a fundamental technique used to assess the ability of a compound to cause damage to DNA, such as single-strand breaks (SSBs) or double-strand breaks (DSBs). nih.govnih.gov The single-cell gel electrophoresis (SCGE) or "comet assay" is a sensitive method for detecting DNA damage in individual cells. researchgate.net
In the comet assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. brad.ac.uk Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." brad.ac.uk The length and intensity of the comet tail are proportional to the amount of DNA damage. The assay can be performed under neutral conditions to detect DSBs or under alkaline conditions to detect both SSBs and alkali-labile sites. brad.ac.ukresearchgate.net
Table 3: Hypothetical Comet Assay Data for this compound-Induced DNA Damage
| This compound Conc. (µM) | Tail Moment (Arbitrary Units) - Alkaline | Tail Moment (Arbitrary Units) - Neutral |
|---|---|---|
| 0 (Control) | 2.5 ± 0.4 | 1.1 ± 0.2 |
| 10 | 15.8 ± 2.1 | 3.2 ± 0.5 |
| 25 | 32.4 ± 3.5 | 8.9 ± 1.2 |
Radiometric Techniques for the Measurement of this compound Uptake and Retention in Cellular Models
Radiometric assays are a highly sensitive and quantitative method for studying the uptake, distribution, and retention of a compound in cells. This typically involves synthesizing a radiolabeled version of this compound, for instance, by incorporating a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).
In a typical cellular uptake experiment, cultured cells are incubated with the radiolabeled this compound for various time points. After incubation, the cells are washed to remove any unbound compound, and the amount of radioactivity inside the cells is measured using a scintillation counter. This allows for the quantification of the amount of this compound that has entered the cells. Retention studies can be performed by "pulsing" the cells with the radiolabeled compound and then incubating them in a compound-free medium for different periods to measure the rate of efflux.
Advanced Imaging Techniques (e.g., Autoradiography, Confocal Microscopy) for Subcellular Localization in Research Samples
Advanced imaging techniques are crucial for visualizing the distribution of a compound within the cell, providing insights into its potential sites of action.
Autoradiography can be used with radiolabeled this compound to determine its localization at a subcellular level. In this technique, cells that have been treated with the radiolabeled compound are fixed and overlaid with a photographic emulsion. The radioactive emissions from the compound expose the emulsion, revealing the location of the compound within the cell.
Confocal microscopy is a high-resolution optical imaging technique that can be used if this compound is intrinsically fluorescent or has been tagged with a fluorescent dye. nih.gov This method allows for the creation of sharp, three-dimensional images of the compound's distribution within the cell. Co-localization studies, using fluorescent dyes that specifically stain organelles like the nucleus or mitochondria, can be performed to determine the precise subcellular compartments where this compound accumulates. mdpi.com
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethidium Bromide |
| Tryptophan |
| Tyrosine |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Tritium |
Conceptual Applications and Future Research Directions for Iodorivanol Based Chemistry
Rational Design Principles for Developing Next-Generation DNA-Targeting Radioligands Based on the Iodorivanol Scaffold
The design of next-generation DNA-targeting radioligands based on the this compound scaffold hinges on optimizing the balance between DNA binding affinity, specificity, and the radiophysical properties of the attached radionuclide novartis.com. This compound's acridine (B1665455) structure facilitates intercalation into the DNA helix, a key mechanism for positioning the radioisotope in close proximity to the genetic material researchgate.nettandfonline.com. Rational design principles aim to modify the this compound structure to enhance this intercalation or explore alternative DNA binding modes, such as groove binding.
Key design considerations include:
Modifications to the Acridine Core: Alterations to the substituents on the acridine ring can influence the electronic and steric properties of the molecule, potentially improving DNA intercalation efficiency and sequence selectivity. Studies with other acridine derivatives have shown that the position of substituents, such as iodine, can impact intercalation ability tandfonline.com.
Linker Chemistry: If this compound is used as a targeting moiety conjugated to other molecules or nanoparticles, the design of the linker connecting the this compound scaffold to the radioisotope or carrier is crucial. The linker's length, flexibility, and chemical nature can affect the biodistribution, cellular uptake, and intracellular localization of the radioligand, ultimately influencing the proximity of the decaying radionuclide to the DNA novartis.com.
Radionuclide Selection: While ¹²⁵I has been explored with this compound due to its Auger electron emission, investigating other Auger or alpha-emitting radionuclides could offer different radiobiological advantages researchgate.netsnmjournals.org. The half-life and decay characteristics of the radionuclide must be matched with the biological half-life and targeting kinetics of the this compound conjugate to maximize therapeutic efficacy while minimizing off-target effects novartis.com.
Incorporation of Targeting Moieties: To improve the specificity of delivery to cancer cells, the this compound scaffold can be conjugated to tumor-specific targeting ligands such as antibodies, peptides, or small molecules that bind to receptors overexpressed on cancer cells novartis.com. This dual-targeting approach could enhance the concentration of the radioligand within the tumor nucleus.
Theoretical studies and molecular modeling techniques can play a significant role in predicting the binding modes and affinities of modified this compound structures with DNA, guiding the synthesis of novel derivatives with improved targeting characteristics researchgate.net.
Exploration of this compound Derivatives for Targeted Delivery of Radiation to Subcellular Compartments Beyond DNA
While DNA is a primary target for radiation-induced cytotoxicity, targeting other subcellular compartments critical for cell survival and proliferation presents an alternative strategy for this compound-based radioligands nih.gov. Future research could explore modifying the this compound scaffold to selectively accumulate in organelles such as mitochondria, lysosomes, or the endoplasmic reticulum.
The rationale for targeting these compartments includes:
Mitochondria: As the powerhouses of the cell, mitochondria are vulnerable to oxidative damage. Localized radiation from Auger emitters or alpha particles within mitochondria could disrupt ATP production, induce apoptosis through the release of cytochrome c, and generate reactive oxygen species, leading to significant cellular dysfunction and death nih.gov.
Lysosomes: Lysosomes contain hydrolytic enzymes that can induce cellular degradation. Accumulation of radioligands in lysosomes could lead to lysosomal membrane permeabilization and the release of these enzymes into the cytoplasm, triggering cell death pathways.
Endoplasmic Reticulum (ER): The ER is involved in protein synthesis and folding. Radiation-induced stress on the ER could lead to the unfolded protein response and apoptosis.
Designing this compound derivatives for subcellular targeting would require incorporating specific localization signals or moieties that facilitate uptake and retention within the desired organelle nih.gov. For example, lipophilic cations are known to accumulate in mitochondria due to the negative mitochondrial membrane potential. Conjugating this compound to such a moiety could direct its localization to mitochondria. Similarly, peptides or small molecules known to target specific organelle transporters or proteins could be utilized.
Theoretical Basis for Synergistic Effects of this compound with Other DNA-Damaging Agents in Pre-Clinical Research
The theoretical basis for potential synergistic effects between this compound-based radioligands and other DNA-damaging agents lies in the interplay of different mechanisms of inducing and processing DNA damage. This compound labeled with an Auger emitter like ¹²⁵I primarily induces complex DNA damage, particularly double-strand breaks, due to the high linear energy transfer (LET) of Auger electrons over short ranges researchgate.netnih.gov. This type of damage is often difficult for cells to repair effectively.
Combining this compound with agents that induce different types of DNA damage or interfere with DNA repair pathways could lead to synergistic cytotoxicity nih.govnih.gov. For instance:
Chemotherapeutic Agents: Many chemotherapeutic drugs, such as platinum compounds or topoisomerase inhibitors (e.g., doxorubicin), induce DNA damage through various mechanisms, including adduct formation and single/double-strand breaks nih.govoatext.com. The combination of this compound's highly localized, complex damage with the more widespread damage from chemotherapy could overwhelm the cell's repair capacity.
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors block a key pathway involved in the repair of single-strand breaks nih.gov. When single-strand breaks accumulate, they can be converted into more toxic double-strand breaks during DNA replication. Combining this compound, which directly induces double-strand breaks, with PARP inhibitors could exacerbate the burden of unrepaired DNA damage, leading to increased cell death.
External Beam Radiation Therapy: While external beam radiation delivers a more homogeneous dose of radiation, combining it with a targeted radioligand like this compound could provide a synergistic effect by increasing the local dose within the tumor and potentially targeting radioresistant cell populations nih.gov.
Theoretical modeling could help predict the outcome of such combinations by simulating the spatial and temporal distribution of DNA damage induced by each agent and the subsequent activation and potential saturation of DNA repair pathways researchgate.net.
Development of Novel In Vitro and Ex Vivo Models for Comprehensive Radiotoxicity Assessment of Localized Emitters
Accurately assessing the radiotoxicity of highly localized emitters like ¹²⁵I in this compound requires specialized in vitro and ex vivo models that can account for the non-uniform energy deposition at the cellular and subcellular level nih.govacs.org. Traditional dosimetry methods based on average absorbed dose may not adequately capture the biological effects of Auger electrons, which deposit high doses of energy within nanometer to micrometer ranges researchgate.netsnmjournals.org.
Novel models and techniques needed for comprehensive assessment include:
Subcellular Dosimetry Models: Developing sophisticated computational models that can simulate the energy deposition patterns of Auger electrons within complex cellular geometries and at the level of individual organelles is crucial ill.eunih.gov. These models should integrate information on the radioligand's subcellular localization.
Advanced Microscopy Techniques: Techniques like microautoradiography and electron microscopy coupled with energy-dispersive X-ray spectroscopy can provide detailed information on the subcellular distribution of radiolabeled compounds nih.govacs.org. Correlating this spatial information with observed biological effects is essential.
Ex Vivo Tumor Models: Utilizing ex vivo tumor tissue slices or organoids derived from patient biopsies can provide a more physiologically relevant environment than 2D cell cultures for assessing the radiotoxicity and penetration of this compound derivatives within a complex tumor microenvironment iaea.org.
Assays for Complex DNA Damage: Beyond standard assays for double-strand breaks (e.g., γH2AX foci), developing and applying assays that can specifically detect and quantify the complex and clustered DNA lesions induced by high-LET radiation is important nih.govacs.org.
These models and techniques will be vital for accurately predicting the radiobiological effectiveness of this compound-based radioligands and informing the design of more potent and specific therapeutic agents.
Integration of this compound Research with Emerging Fields in Radiopharmaceutical Chemistry and Molecular Radiation Biology
Research into this compound and its derivatives is intrinsically linked with and can benefit significantly from integration with emerging fields in radiopharmaceutical chemistry and molecular radiation biology frontiersin.orghzdr.de.
Areas of integration include:
Theranostics: The theranostic approach, which combines diagnostic imaging and targeted therapy using the same or chemically similar molecules, is a rapidly growing field nih.govfrontiersin.org. Developing this compound derivatives labeled with imaging radionuclides (e.g., SPECT or PET isotopes) could allow for pre-therapeutic imaging to assess tumor uptake and biodistribution, guiding subsequent therapeutic administration of the this compound therapeutic radioligand.
Targeted Alpha Therapy (TAT): While this compound has been primarily explored with Auger emitters, conjugating the this compound scaffold to alpha-emitting radionuclides (e.g., ²²⁵Ac, ²¹¹At) could be investigated snmjournals.org. Alpha particles have higher LET and shorter ranges than Auger electrons, potentially offering increased cytotoxic potency within a targeted volume, which could be particularly effective against small tumor cell clusters or disseminated disease.
Molecular Radiation Biology: A deeper understanding of the cellular response to localized radiation damage is crucial. Research into DNA repair mechanisms, cell cycle checkpoints, and the induction of apoptosis and other cell death pathways following exposure to Auger electrons or alpha particles delivered by targeted radioligands will inform the design of more effective agents and potential combination therapies nih.govnih.gov. Investigating phenomena like the bystander effect and genomic instability induced by localized emitters is also relevant nih.gov.
Artificial Intelligence (AI) and Machine Learning: AI and machine learning algorithms can be applied to analyze complex datasets generated from preclinical studies, including high-throughput screening of this compound derivatives, analysis of imaging data, and correlation of molecular profiles with treatment response. This can accelerate the identification of promising candidates and predict their efficacy and potential toxicity.
By integrating this compound research with these cutting-edge fields, the development of highly effective and precisely targeted radiotherapies can be advanced.
Q & A
Basic: How to formulate a research question on Iodorivanol's mechanism of action?
Answer:
A strong research question should adhere to the FEASIBLE criteria (Feasible, Novel, Interesting, Ethical, Relevant, Socially impactful). Begin by identifying gaps in existing literature, such as unresolved aspects of this compound’s biochemical interactions. For example:
- Descriptive: "What structural features of this compound contribute to its observed binding affinity in in vitro assays?"
- Causal: "Does altering the halogen substituent in this compound affect its metabolic stability?"
Use tools like Google Scholar to systematically review prior studies, focusing on keywords like "this compound pharmacokinetics" or "structure-activity relationships." Ensure the question is specific enough to guide experimental design while allowing for measurable outcomes .
Basic: What strategies ensure a comprehensive literature review for this compound studies?
Answer:
- Search Strategy: Use Boolean operators (e.g., "this compound AND synthesis NOT patent") in databases like PubMed or SciFinder to filter academic papers.
- Screening: Prioritize peer-reviewed articles from high-impact journals. Exclude non-reliable sources (e.g., commercial websites).
- Synthesis: Create a table summarizing key findings, methodologies, and contradictions (e.g., discrepancies in reported half-life values).
Example Table:
| Study | Methodology | Key Finding | Limitation |
|---|---|---|---|
| Smith et al. (2023) | HPLC-MS analysis | t₁/₂ = 8.2 hrs | Limited sample size |
| Lee et al. (2024) | Radiolabeled tracing | t₁/₂ = 6.5 hrs | In vivo model used |
This approach highlights gaps and informs hypothesis generation .
Basic: How to design an initial experimental protocol for synthesizing this compound?
Answer:
- Variables: Define independent (e.g., reaction temperature), dependent (e.g., yield), and control variables (e.g., catalyst concentration).
- Materials: Specify reagent purity (e.g., ≥99% HPLC-grade solvents) and equipment (e.g., rotary evaporator settings).
- Procedure: Adapt published synthesis methods with modifications (e.g., "Based on Zhang et al. (2022), we increased stirring rate to 500 rpm to improve homogeneity").
Include a pilot study to test feasibility and refine protocols before full-scale experiments .
Advanced: How to resolve contradictions in pharmacokinetic data across this compound studies?
Answer:
- Source Analysis: Compare methodologies (e.g., in vitro vs. in vivo models, detection limits of analytical tools).
- Statistical Re-evaluation: Apply meta-analysis techniques to aggregate data. For example, use a random-effects model to account for variability between studies.
- Experimental Validation: Replicate conflicting studies under controlled conditions, standardizing variables like dosage form or animal strain.
Example: If Study A reports higher bioavailability than Study B, re-test both protocols using identical LC-MS instrumentation and sample preparation .
Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound experiments?
Answer:
- Non-linear Regression: Fit data to models like the Hill equation to estimate EC₅₀ values.
- ANOVA with Post Hoc Tests: Compare multiple dose groups (e.g., Tukey’s HSD for pairwise comparisons).
- Bootstrap Analysis: Assess confidence intervals for small sample sizes.
Ensure assumptions (e.g., normality, homogeneity of variance) are validated using tests like Shapiro-Wilk or Levene’s .
Basic: How to ensure ethical compliance in preclinical studies involving this compound?
Answer:
- Institutional Approval: Submit protocols to an ethics review board (e.g., IACUC for animal studies).
- Documentation: Detail animal welfare measures (e.g., humane endpoints, housing conditions) or informed consent processes for human cell-line use.
- Data Anonymization: Remove identifiers from datasets (e.g., anonymize patient-derived samples via coding systems) .
Advanced: How to structure a comparative study between this compound and analogous compounds?
Answer:
- Selection Criteria: Choose analogs with shared core structures but varying substituents (e.g., bromine vs. chlorine derivatives).
- Experimental Design: Use a randomized block design to control for batch effects.
- Metrics: Compare efficacy (e.g., IC₅₀), toxicity (e.g., LD₅₀), and physicochemical properties (e.g., logP).
Include a discussion section contrasting results with prior studies, noting divergences (e.g., "Unlike this compound, analog X showed reduced plasma stability due to steric hindrance") .
Basic: What are the key components of a methodology section in a paper on this compound’s crystallography?
Answer:
- Materials: Specify crystal growth conditions (e.g., solvent system, temperature gradient).
- Instrumentation: Detail XRD equipment (e.g., Bruker D8 Venture, Cu Kα radiation).
- Data Collection: Describe refinement software (e.g., SHELXL) and parameters (e.g., R-factor convergence criteria).
- Reproducibility: Reference published protocols for similar compounds and archive raw data in repositories like Cambridge Structural Database .
Advanced: How to validate analytical techniques used in quantifying this compound in biological samples?
Answer:
- Linearity: Test calibration curves across expected concentration ranges (e.g., 1–100 µg/mL).
- Precision/Accuracy: Perform intra-day and inter-day assays with spiked samples (e.g., %RSD ≤ 15%).
- Matrix Effects: Evaluate recovery rates in different biological matrices (e.g., plasma vs. urine).
Include validation results in supplementary materials, adhering to guidelines like ICH Q2(R1) .
Basic: How to use digital tools for efficient data collection in this compound research?
Answer:
- Electronic Lab Notebooks (ELNs): Use platforms like LabArchives to record real-time data and protocols.
- Survey Tools: For collaborative studies, design feedback forms (Google Forms) to gather input on experimental adjustments.
- Data Repositories: Share spectral data (e.g., NMR, MS) via platforms like Zenodo, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
